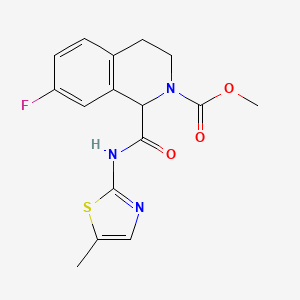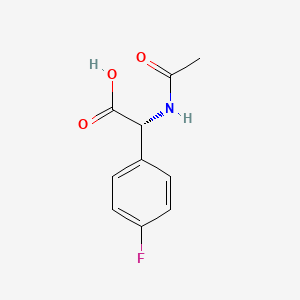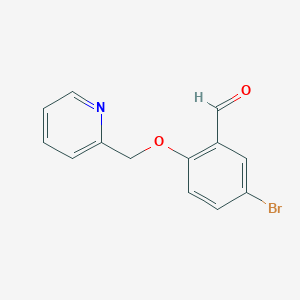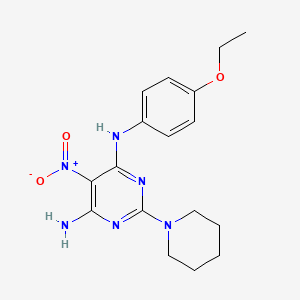
methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.
BenchChem offers high-quality methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Potential and Structural Analysis
- Fluoroquinolones and similar compounds have shown significant therapeutic potential as antibacterial agents. Studies have explored various structural modifications to enhance their efficacy against both Gram-positive and Gram-negative bacteria. For example, the introduction of novel N-1 substituents, such as m-aminophenyl groups, has led to compounds with potent antibacterial activities. The structure-activity relationship (SAR) studies indicate that certain combinations of substituents contribute to enhanced antibacterial activity. An X-ray crystallographic study highlighted that the distortion of the N-1 aromatic group out of the core quinolone plane, induced by steric repulsion, is a key factor for potent antibacterial activity (Kuramoto et al., 2003).
Synthesis and SAR of Quinolones
- The synthesis of quinolones with specific substituents has been explored to achieve greater in vitro potency, particularly against Gram-positive organisms. The structure-activity relationships derived from these studies guide the design of more effective antibacterial agents (Cooper et al., 1990).
Novel Derivatives and Antibacterial Evaluation
- Novel derivatives of quinolones have been synthesized and evaluated for their antibacterial properties against respiratory pathogens. Some compounds exhibited potent in vitro antibacterial activity and promising in vivo efficacy in animal models, highlighting their potential for treating respiratory tract infections (Odagiri et al., 2013).
Antimycobacterial Activities
- Research on novel fluoroquinolones has shown promising results in antimycobacterial activities, both in vitro and in vivo, against Mycobacterium tuberculosis, including multi-drug resistant strains. These findings underscore the potential of structurally modified quinolones in addressing tuberculosis and other mycobacterial infections (Senthilkumar et al., 2009).
Mecanismo De Acción
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to have a broad range of biological properties and can interact with various biological targets .
Mode of Action
It’s known that imidazole derivatives can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of activities of imidazole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .
Propiedades
IUPAC Name |
methyl 7-fluoro-1-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-9-8-18-15(24-9)19-14(21)13-12-7-11(17)4-3-10(12)5-6-20(13)16(22)23-2/h3-4,7-8,13H,5-6H2,1-2H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAHHWMISFRJCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate](/img/structure/B2389038.png)
![ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate](/img/structure/B2389039.png)


![4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2389042.png)
![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)
![2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide](/img/structure/B2389045.png)
![2-[Benzyl(methyl)carbamoyl]benzoic acid](/img/structure/B2389047.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B2389048.png)


